molecular formula C18H25N3O2S B2372378 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine CAS No. 1396873-03-2

4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine

Cat. No.: B2372378
CAS No.: 1396873-03-2
M. Wt: 347.48
InChI Key: RPHVWUBBDIDOFG-UHFFFAOYSA-N
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Description

4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine is a complex organic compound that features a piperidine ring substituted with a tosyl group and an imidazole moiety

Scientific Research Applications

4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Future Directions

The future directions for research into imidazole-based compounds are likely to continue to focus on their broad range of chemical and biological properties . These compounds have potential in the development of new drugs for a variety of conditions .

Mechanism of Action

Target of Action

The primary targets of the compound “4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine” are currently unknown. The compound contains an imidazole ring, which is a common structural motif in many biologically active compounds . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Generally, compounds with an imidazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The exact nature of these interactions would depend on the specific target and the compound’s conformation.

Biochemical Pathways

Imidazole-containing compounds can participate in a wide range of biological processes, including signal transduction, DNA synthesis, and enzymatic reactions

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s imidazole ring has a pKa around 7, suggesting it can exist in both protonated and unprotonated forms depending on the pH . This could potentially affect its interaction with targets and its stability in different biological environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then tosylated using tosyl chloride in the presence of a base such as pyridine. The imidazole moiety is introduced through a nucleophilic substitution reaction, where 2-ethylimidazole is reacted with a suitable leaving group attached to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.

    Reduction: The tosyl group can be reduced to a sulfonamide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-methyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine
  • 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine

Uniqueness

4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity compared to its methyl and phenyl analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

4-[(2-ethylimidazol-1-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-3-18-19-10-13-20(18)14-16-8-11-21(12-9-16)24(22,23)17-6-4-15(2)5-7-17/h4-7,10,13,16H,3,8-9,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHVWUBBDIDOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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